n-Nitroso-n-phenylpropanamide

Description

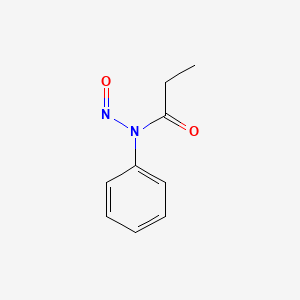

N-Nitroso-N-phenylpropanamide is a nitrosamine derivative characterized by a nitroso (-N=O) group attached to a nitrogen atom within a propanamide framework substituted with a phenyl group. Nitrosamines are widely studied due to their presence as impurities in pharmaceuticals and industrial chemicals, with regulatory bodies like the European Medicines Agency (EMA) emphasizing strict control due to genotoxic risks .

Properties

CAS No. |

22071-70-1 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-nitroso-N-phenylpropanamide |

InChI |

InChI=1S/C9H10N2O2/c1-2-9(12)11(10-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

XIPYCKIKMJHBIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Nitroso-n-phenylpropanamide typically involves the nitrosation of n-phenylpropanamide. One common method is the reaction of n-phenylpropanamide with nitrous acid (HNO2) or its derivatives under acidic conditions. The reaction can be represented as follows:

C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope, metal and acid-free conditions, and excellent yields .

Chemical Reactions Analysis

Types of Reactions: n-Nitroso-n-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can participate in substitution reactions, particularly electrophilic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.

Major Products:

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

n-Nitroso-n-phenylpropanamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitroso compounds.

Biology: It is studied for its potential mutagenic and carcinogenic effects, which are important for understanding the mechanisms of cancer development.

Medicine: Research is ongoing to explore its potential therapeutic applications, although its carcinogenic properties pose significant challenges.

Industry: It is used in the development of pharmaceuticals and other chemical products, with a focus on understanding and mitigating its potential risks

Mechanism of Action

The mechanism of action of n-Nitroso-n-phenylpropanamide involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to the formation of DNA adducts and subsequent mutations. This process is a key factor in its carcinogenicity. The molecular targets include DNA bases, and the pathways involved are primarily related to DNA repair and replication .

Comparison with Similar Compounds

Table 1: Chemical Identity Comparison

| Compound | CAS RN | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N-Nitroso-N-phenylpropanamide | Not specified* | C₉H₁₀N₂O₂ | ~178.19 | Phenyl, propanamide |

| N-Nitrosomorpholine | 59-89-2 | C₄H₈N₂O₂ | 116.11 | Morpholine ring |

| N-Nitrosodi-n-propylamine | 621-64-7 | C₆H₁₄N₂O | 130.19 | Two n-propyl groups |

| N-Nitroso-N-methyl-p-toluenesulfonamide | 49911-10 | C₈H₁₀N₂O₃S | 214.24 | Methyl, p-toluenesulfonyl group |

*Note: Direct CAS RN for this compound is unavailable in the evidence. Data inferred from structural analogs .

Toxicity and Carcinogenicity

Nitrosamines are potent carcinogens, with mechanisms involving metabolic activation to alkylating agents that damage DNA.

- Structurally, the phenyl group may alter metabolic pathways compared to aliphatic nitrosamines .

- N-Nitrosomorpholine: Classified as a Group 2B carcinogen (IARC) with hepatotoxic effects observed in rodent studies. Its cyclic structure enhances stability, prolonging biological activity .

- N-Nitrosodi-n-propylamine (NDPA): Demonstrated carcinogenicity in multiple organs (liver, esophagus) in animal models. The n-propyl groups facilitate metabolic activation to reactive intermediates .

- N-Nitroso-N-methyl-p-toluenesulfonamide: Limited toxicity data, but sulfonamide substitution may reduce bioavailability compared to smaller nitrosamines .

Table 2: Toxicity Profile

| Compound | Carcinogenicity Class (IARC) | Key Target Organs | Metabolic Activation Pathway |

|---|---|---|---|

| This compound | Not classified* | Likely hepatic | Cytochrome P450-mediated |

| N-Nitrosomorpholine | Group 2B | Liver, kidneys | β-oxidation of morpholine ring |

| N-Nitrosodi-n-propylamine | Group 2A | Liver, esophagus | Hydroxylation of propyl chains |

*Insufficient data; inferred from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.